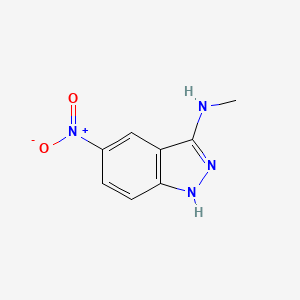

3-methylamino-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O2 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

N-methyl-5-nitro-1H-indazol-3-amine |

InChI |

InChI=1S/C8H8N4O2/c1-9-8-6-4-5(12(13)14)2-3-7(6)10-11-8/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

GCFJXYBSGZNKPT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 Methylamino 5 Nitro 1h Indazole Analogues

Positional and Substituent Effects on the Biological Activity of Indazole Derivatives

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the fused heterocyclic ring system. researchgate.netnih.gov Modifications at the C3, C5, and N1 positions, in particular, have been shown to be critical determinants of efficacy and selectivity.

The substituent at the C3 position of the indazole ring is crucial for biological activity, with the 3-amino group serving as a key starting point for the development of various therapeutic agents. nih.govnih.gov C3-substituted 1H-indazoles are recognized as important substructures in numerous pharmaceuticals. researchgate.net

Research into 3-aminoindazole derivatives has shown that this moiety is a critical component for ligand-target interactions. For instance, studies on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) derivatives revealed that the nature of the substitution on the C3-phenylamino group significantly modulated anticancer activity. researchgate.net The compound 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) demonstrated exceptional efficacy, highlighting the specific spatial and electronic contributions of the C3 substituent. researchgate.net In other studies, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be essential for potent inhibitory activity against the IDO1 enzyme. nih.gov These findings underscore the C3-amino group's role as a vital interaction point, likely participating in hydrogen bonding or other key interactions within a target's active site.

Table 1: Anticancer Activity of Selected 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives

This table is based on data presented in a study on the anticancer activity of 5-NPIC derivatives. The original study should be consulted for detailed experimental conditions and a full list of compounds.

| Compound ID | C3-Substituent | Notes on Efficacy |

| 5j | 3-((3-Methoxyphenyl)amino) | Exhibited exceptional efficacy in anticancer activity evaluation. researchgate.net |

| General Series | Varied Phenylamino Groups | The substitution pattern on the C3-phenylamino ring significantly influenced biological activity. researchgate.net |

The nitro group (NO₂) is a potent electronic and structural modulator in bioactive molecules. nih.gov Its placement on the indazole ring has a profound impact on biological efficacy. The nitro group's strong electron-withdrawing nature affects the polarity and electronic properties of the entire molecule, which can favor specific interactions with amino acid residues in target proteins. nih.gov

Specifically, the presence of a nitro group at the C5 position of the indazole core often results in significant biological activity. nih.gov Studies investigating the mutagenic activity of various nitro-indazoles in Salmonella typhimurium found that a C5-nitro group typically confers measurable activity, whereas substitutions at C4 or C7 result in weak or no activity. nih.gov This suggests that the C5 position is electronically and sterically favorable for interactions leading to a biological effect. The activity of nitro compounds is often linked to the enzymatic reduction of the nitro group within cells, a process that can generate reactive intermediates. nih.gov Crystal structure analysis of a closely related analogue, 3-chloro-1-methyl-5-nitro-1H-indazole, confirms that the C5-nitro group is nearly coplanar with the indazole ring system, which may facilitate its interaction with planar biological macromolecules. nih.gov

Table 2: Mutagenic Activity of Positional Isomers of Nitro-Indazole in Salmonella typhimurium

This table summarizes general findings on the effect of nitro group position on mutagenicity. The original research provides quantitative data.

| Nitro Position | General Mutagenic Activity in TA98 & TA100 |

| C2 | Generally results in measurable mutagenic activity. nih.gov |

| C5 | Generally results in measurable mutagenic activity. nih.gov |

| C6 | Generally results in measurable mutagenic activity. nih.gov |

| C4 | Weakly or nonmutagenic. nih.gov |

| C7 | Weakly or nonmutagenic. nih.gov |

Modification of the N1 position of the indazole ring is a widely employed strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. rsc.org N1-alkyl indazoles are considered a privileged motif in drug discovery. rsc.org The substitution at this nitrogen atom can influence the molecule's solubility, metabolic stability, and binding orientation within a target protein.

The synthesis of N-phenyl-1H-indazole-1-carboxamides, for example, has yielded compounds with significant antiproliferative activity. nih.gov In one series, compound 1c (a 3-amino-5-chloro-N-(4-chlorophenyl)-1H-indazole-1-carboxamide) was particularly effective against colon and melanoma cell lines. nih.gov The nature of the N1-substituent can also determine the regioselectivity of further reactions and can be crucial for establishing selective binding. researchgate.net For instance, N1-acylation is a common synthetic route for creating diverse indazole libraries. researchgate.net The choice of solvent, pH, and the electronic nature of existing substituents can influence whether alkylation or acylation occurs at the N1 or N2 position, making controlled synthesis a key aspect of developing selective agents. researchgate.net

Identification of Key Pharmacophoric Features and Hinge-Binding Interactions within Indazole Scaffolds

A pharmacophore model for indazole-based ligands typically consists of several key features derived from their common structural and interaction patterns. The planar indazole ring system itself serves as a rigid scaffold, correctly positioning the interacting functional groups. nih.gov

For 3-amino-indazole derivatives, the key pharmacophoric elements generally include:

The Indazole Scaffold : A flat, aromatic core that provides a structural foundation for hydrophobic and π-stacking interactions.

The C3-Amino Group : This group often acts as a crucial hydrogen bond donor and/or acceptor, frequently interacting with the "hinge region" of protein kinases. The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain, and forming hydrogen bonds here is a hallmark of many kinase inhibitors.

The N1-Substituent : This position provides a vector for introducing a variety of groups to explore different pockets of the binding site, thereby enhancing potency and selectivity.

The C5-Substituent : An electron-withdrawing group like a nitro group at this position can modulate the electronics of the ring system and form specific polar contacts or electrostatic interactions with the target protein. nih.gov

Studies on 1H-indazole-3-carboxamide derivatives have identified their potential to act as selective ligands, and molecular modeling often reveals key hinge-binding interactions that are critical for their mechanism of action. nih.gov

Rational Design Principles Derived from SAR Studies for Optimized 3-Methylamino-5-nitro-1H-indazole Analogues

Based on the structure-activity relationship data, several rational design principles can be formulated for the optimization of analogues of this compound. The goal is typically to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key principles include:

Conservation of Core Pharmacophore : The 3-amino (or substituted amino) group and the 5-nitro-1H-indazole core should be retained as the fundamental pharmacophore, as they are critical for establishing primary binding interactions. nih.govnih.gov

Systematic Exploration of N1-Substituents : The N1 position is a prime site for modification. Introducing diverse substituents, such as different alkyl or aryl carboxamides, can be used to probe for additional binding interactions, improve physicochemical properties, and fine-tune selectivity against off-target proteins. nih.gov

Refinement of the C3-Amino Substituent : While a methylamino group is the starting point, exploring other small alkyl or aryl substitutions on the C3-amino nitrogen could lead to enhanced potency or selectivity, as demonstrated by the superior activity of a methoxyphenylamino derivative in a related series. researchgate.net

Strategic Substitution on the Benzene (B151609) Ring : While the C5-nitro group is important, introducing small substituents (e.g., fluoro, chloro) at other positions like C6 or C7 could modulate the electronic properties of the ring and block potential sites of metabolism without disrupting core binding interactions.

These principles, derived from empirical SAR studies, provide a roadmap for the rational, iterative design of new indazole-based compounds with improved therapeutic potential.

Pharmacological Activities and Mechanistic Insights of 3 Methylamino 5 Nitro 1h Indazole and Its Derivatives in Vitro Studies

Antineoplastic and Antiproliferative Activities of Indazole-Based Compounds

Indazole derivatives have emerged as a significant class of compounds with potent antineoplastic and antiproliferative activities. researchgate.net Several indazole-based drugs, such as Axitinib, Lonidamine, and Pazopanib, have received FDA approval for cancer therapy, underscoring the therapeutic potential of this chemical scaffold. researchgate.net The anticancer effects of these compounds are exerted through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of key signaling pathways involved in tumor growth and survival.

A significant body of research has demonstrated the potent in vitro antiproliferative activity of various indazole derivatives against a broad spectrum of human cancer cell lines.

A series of novel polysubstituted indazoles demonstrated significant antiproliferative activity against human ovarian cancer (A2780) and lung cancer (A549) cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov Further testing on an expanded panel including neuroblastoma (IMR32), and breast cancer (MDA-MB-231, T47D) cell lines confirmed their antiproliferative effects. nih.gov Another study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values between 0.23 and 1.15 μM. rsc.orgnih.gov Specifically, one derivative, compound 2f , showed marked activity against breast cancer (4T1), liver cancer (HepG2), and another breast cancer line (MCF-7) with IC50 values of 0.23 μM, 0.80 μM, and 0.34 μM, respectively. nih.gov

Indazole-pyrimidine based compounds have also been evaluated for their anticancer activity. rsc.org For instance, compounds 6e and 6f were tested against the full NCI 60-cell line panel. rsc.org Compound 6e showed nanomolar GI50 values against leukemia (CCRF-CEM; 901 nM, MOLT-4; 525 nM) and renal cancer (CAKI-1; 992 nM) cell lines. rsc.org Similarly, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their anticancer activity, with one compound, 5j , demonstrating exceptional efficacy. researchgate.net

The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) Inhibited | Observed IC50/GI50 Values |

| Polysubstituted indazoles | Not specified | A2780, A549, IMR32, MDA-MB-231, T47D | 0.64 to 17 µM nih.gov |

| Indazole derivatives | 2f | 4T1, HepG2, MCF-7 | 0.23 µM, 0.80 µM, 0.34 µM nih.gov |

| Indazole-pyrimidine derivatives | 6e | CCRF-CEM, MOLT-4, CAKI-1 | 901 nM, 525 nM, 992 nM rsc.org |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | 5j | Not specified | Exceptional efficacy reported researchgate.net |

| Phosphomolybdate based hybrid solid | Compound 1 | HepG2, A549, MCF-7 | 33.79 µM, 25.17 µM, 32.11 µM nih.gov |

Indazole derivatives exert their anticancer effects in part by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Several studies have shown that active indazole compounds can trigger apoptosis to a significant extent. nih.govrsc.org For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov This was associated with an increase in the levels of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in 4T1 cells, which are also hallmarks of apoptosis. nih.gov

In addition to apoptosis, indazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Some polysubstituted indazoles were found to cause a block in the S phase of the cell cycle, with a corresponding decrease in the number of cells in the G2/M and/or G0/G1 phases. nih.gov Another derivative, 7d , led to a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system. nih.gov Similarly, a study on a benz[f]indole-4,9-dione analog, structurally related to indazoles, demonstrated the induction of G2/M cell cycle arrest in human lung cancer cells (A549). elsevierpure.com A sulfonamide derivative, S1 , induced G2/M phase cell cycle arrest in K562 leukemia cells and G0/G1 phase arrest in Jurkat leukemia cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

| Polysubstituted indazoles | A2780, A549 | Triggered significant apoptosis nih.gov | S phase block nih.gov |

| Indazole derivative 7d | Not specified | Not specified | G2/M phase arrest, polyploidy nih.gov |

| Indazole derivative 2f | 4T1 | Promoted apoptosis, increased cleaved caspase-3 and Bax, decreased Bcl-2 rsc.orgnih.gov | Not specified |

| Sulfonamide derivative S1 | K562, Jurkat | Induced apoptosis nih.gov | G2/M arrest (K562), G0/G1 arrest (Jurkat) nih.gov |

| Benz[f]indole-4,9-dione analog | A549 | Induced apoptosis elsevierpure.com | G2/M arrest elsevierpure.com |

A key mechanism through which many indazole derivatives exert their anticancer effects is by inhibiting the activity of protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.

Indazole compounds have been developed as inhibitors of a variety of oncogenic kinases. ontosight.aigoogle.com For instance, novel dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) have been designed and synthesized. nih.gov One such compound, 9j , exhibited potent activity against both H1975 (EGFR T790M/L858R) and H2228 (EML4-ALK) non-small cell lung cancer cells, with IC50 values of 0.07829 ± 0.03 μM and 0.08183 ± 0.02 μM, respectively. nih.gov This compound was shown to inhibit the phosphorylation of both EGFR and ALK proteins. nih.gov

Indazole-pyrimidine based derivatives have been designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors. rsc.org The most active compound, 6i , had an IC50 of 24.5 nM against VEGFR-2. rsc.org Other research has focused on developing dual inhibitors of VEGFR-2 and PIM-1 kinase, another important target in cancer. nih.gov Compound 10b from this series demonstrated the highest dual VEGFR-2/PIM-1 kinase inhibition. nih.gov

Furthermore, spirooxindole-triazole hybrids have been synthesized as dual inhibitors of EGFR and Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org Compounds 4a , 4b , and 4f from this series showed potent EGFR inhibition with IC50 values of 74.6, 85.3, and 116.1 nM, respectively, and potent PARP-1 inhibition with IC50 values of 2.01, 3.6, and 18.4 nM, respectively. rsc.org

| Compound Class/Derivative | Target Kinase(s) | Cancer Type/Cell Line | Key Findings |

| Dual EGFR/ALK inhibitor 9j | EGFR, ALK | Non-small cell lung cancer (H1975, H2228) | IC50s of ~0.08 µM for both cell lines; inhibited phosphorylation of both kinases. nih.gov |

| Indazole-pyrimidine derivative 6i | VEGFR-2 | Not specified | IC50 of 24.5 nM against VEGFR-2. rsc.org |

| Dual VEGFR-2/PIM-1 inhibitor 10b | VEGFR-2, PIM-1 | Various cancer cell lines | Highest dual inhibitory activity in its series. nih.gov |

| Spirooxindole-triazole hybrids 4a, 4b, 4f | EGFR, PARP-1 | Liver cancer (HepG2) | Potent dual inhibition with nanomolar IC50 values for both kinases. rsc.org |

Beyond direct kinase inhibition, indazole derivatives can modulate other critical pathways involved in cancer, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.

The tumor suppressor protein p53 plays a crucial role in preventing cancer development, and its activity is often suppressed in tumors by the Murine Double Minute 2 (MDM2) protein. nih.gov Targeting the MDM2-p53 interaction to reactivate p53 is a promising anticancer strategy. nih.gov Studies have shown that combining an MDM2 inhibitor like idasanutlin (B612072) with a BCL2 inhibitor such as venetoclax (B612062) leads to a synergistic anticancer effect in neuroblastoma cells. nih.gov This combination was found to be highly effective in inducing apoptosis. nih.gov

The Bcl-2 family of proteins are key regulators of apoptosis, with some members promoting cell death (e.g., Bax) and others inhibiting it (e.g., Bcl-2). rsc.orgnih.gov The ratio of these pro- and anti-apoptotic proteins is critical in determining a cell's fate. As mentioned earlier, the indazole derivative 2f was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in breast cancer cells, thereby promoting apoptosis. rsc.orgnih.gov The interplay between p53 and the Bcl-2 family is a critical node in cancer biology, and p53 can regulate Bcl-2 family members both transcriptionally and through direct protein-protein interactions. nih.gov

Antimicrobial and Antiparasitic Efficacy of Nitroindazole Analogues

Nitro-substituted heterocyclic compounds, including nitroindazoles, have garnered significant attention for their potential as antimicrobial and antiparasitic agents. researchgate.netontosight.ainih.gov The nitro group is a key pharmacophore that contributes to the biological activity of these compounds.

While specific studies on the antibacterial activity of 3-methylamino-5-nitro-1H-indazole are not detailed in the provided search results, the broader class of nitro-substituted heterocyclic compounds has shown efficacy against a range of bacteria.

For example, an amino-coumarin, 7-amino-4-methylcoumarin, has demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella enterica serovar Typhimurium, among others. nih.gov Coumarin and its derivatives have shown MIC and MBC values against E. coli and S. aureus ranging from 500 to 2000 µg/mL. nih.gov Snail slime extracts have also shown inhibitory activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. nih.gov

The table below summarizes the antibacterial activity of selected compounds against common bacterial pathogens.

| Compound/Extract | Bacterial Strain(s) | Activity |

| 7-amino-4-methylcoumarin | Staphylococcus aureus, Escherichia coli, Salmonella enterica | Broad-spectrum antibacterial activity nih.gov |

| Coumarin derivatives | Escherichia coli, Staphylococcus aureus | MIC values of 500-2000 µg/mL nih.gov |

| Snail slime extracts | Staphylococcus aureus, Salmonella typhi, Escherichia coli | Inhibitory activity observed nih.gov |

Ten 5-nitroindazole (B105863) derivatives were evaluated for their in vitro activity against Acanthamoeba castellanii trophozoites and cysts. ugr.esnih.gov Several of these derivatives, particularly compounds 8 , 9 , and 10 , were more effective against the trophozoites than the reference drug, chlorhexidine (B1668724) digluconate, with IC50 values lower than 5 µM. ugr.esnih.gov Compound 8 was also highly effective against the cysts, showing 80% activity, which was higher than the reference drug. nih.gov These findings highlight the potential of 5-nitroindazole derivatives as promising candidates for the development of new antiparasitic drugs. ugr.esnih.gov

Antifungal Activities (e.g., Candida albicans, Candida glabrata, R. oryzae)

The emergence of fungal resistance to existing therapeutic agents necessitates the development of novel antifungal compounds. In this context, derivatives of this compound have been investigated for their potential to inhibit the growth of clinically relevant fungal species.

Studies have demonstrated that certain imidazole (B134444) derivatives exhibit moderate inhibitory activity against various Candida species. For instance, the mean minimum inhibitory concentration (MIC) for some derivatives ranged from 200 µg/mL to 312.5 µg/mL. mdpi.com Specifically, against Candida albicans, certain 1,3,4-oxadiazole (B1194373) compounds, which can be conceptually related to indazole structures, have shown in vitro antifungal activity with a MIC of 32 μg/ml. frontiersin.org Further research has explored the antifungal potential of nitro-containing compounds, with some showing efficacy against Candida albicans, Candida krusei, and Candida glabrata. nih.gov The antifungal activities of six different drugs against Candida glabrata revealed varying degrees of resistance, with caspofungin being the most potent agent. nih.gov

The investigation into natural products and their derivatives has also provided insights into antifungal activity against oral candidiasis, highlighting the potential of various extracts and purified compounds in animal models. uepb.edu.br While direct studies on this compound against R. oryzae are not extensively documented in the provided results, the broader interest in nitroimidazole and related heterocyclic structures for antifungal applications suggests a potential area for future investigation.

Table 1: Antifungal Activity of Imidazole Derivatives against Candida spp.

| Compound/Drug | Target Organism | Activity Metric | Value | Reference |

| Imidazole Derivative (SAM3) | Candida spp. | Mean MIC | 200 µg/mL | mdpi.com |

| Imidazole Derivative (AM5) | Candida spp. | Mean MIC | 312.5 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole (LMM5 & LMM11) | Candida albicans | MIC | 32 µg/ml | frontiersin.org |

| Ethyl 3,5-dinitrobenzoate | Candida strains | Bioactivity | Demonstrated | nih.gov |

| n-Propyl 3,5-dinitrobenzoate | Candida strains | Bioactivity | Demonstrated | nih.gov |

| Caspofungin | Candida glabrata | Geometric Mean MIC | 0.17 g/mL | nih.gov |

Antiprotozoal Activities (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Nitroimidazole compounds have long been a cornerstone in the treatment of infections caused by anaerobic protozoa. Research into novel 5-nitroimidazole derivatives has shown promising results against several medically important parasites.

New 5-nitroimidazole compounds have been synthesized and evaluated for their efficacy against Giardia duodenalis (synonymous with Giardia intestinalis), Trichomonas vaginalis, and Entamoeba histolytica. nih.gov Many of these derivatives demonstrated equal or greater effectiveness than metronidazole (B1676534), a standard therapeutic, against Giardia and Trichomonas. nih.gov Notably, some of these compounds were lethal to metronidazole-resistant Giardia strains, with minimum lethal concentrations comparable to that of metronidazole against susceptible parasites. nih.gov

Further studies on novel nitroimidazole carboxamides revealed potent activity against G. lamblia strains, including those resistant to metronidazole, with EC₅₀ values as low as 0.1–2.5 μM. nih.gov Some of these compounds also exhibited improved activity against E. histolytica (EC₅₀ = 1.7–5.1 μM) and potent activity against T. vaginalis (EC₅₀ = 0.6–1.4 μM). nih.gov The development of these derivatives highlights the potential to overcome existing resistance mechanisms. nih.govnih.gov Nitazoxanide, a 5-nitrothiazolyl derivative, has also shown in vitro activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis trophozoites. capes.gov.br

Table 2: Antiprotozoal Activity of Nitroimidazole Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Nitroimidazole Carboxamides | Giardia lamblia (Mtz-resistant) | EC₅₀ | 0.1–2.5 μM | nih.gov |

| Nitroimidazole Carboxamides | Entamoeba histolytica | EC₅₀ | 1.7–5.1 μM | nih.gov |

| Nitroimidazole Carboxamides | Trichomonas vaginalis | EC₅₀ | 0.6–1.4 μM | nih.gov |

Mechanistic Studies on Microbial Targets (e.g., DNA Gyrase B Inhibition)

While the precise mechanisms of action for many novel antimicrobial compounds are still under investigation, insights into their molecular targets are crucial for rational drug design. For nitroimidazole compounds, their activation is a key step in their antimicrobial effect. In metronidazole-resistant Giardia, although the activity of pyruvate-ferredoxin oxidoreductase (PFOR) is diminished, it can still activate 5-nitroimidazole drugs. nih.gov In contrast, highly metronidazole-resistant Trichomonas lacks PFOR and ferredoxin, preventing the activation of these drugs. nih.gov

The search for specific enzyme inhibitors has led to the exploration of various heterocyclic compounds. While direct evidence for this compound as a DNA gyrase B inhibitor was not found in the provided search results, the broader class of indazole derivatives has been studied for its diverse biological activities, which often involve enzyme inhibition. nih.gov

Anti-inflammatory Actions of Indazole Derivatives

Indazole derivatives have garnered significant attention for their potential as anti-inflammatory agents. nih.gov This interest stems from their structural similarities to known anti-inflammatory drugs and their ability to modulate key inflammatory pathways.

Hybrid molecules incorporating both imidazole and indole (B1671886) nuclei have demonstrated promising anti-inflammatory and antinociceptive activities. nih.gov These activities are believed to be mediated through the modulation of the immune system. nih.gov

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory effects of indazole and related heterocyclic derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, certain indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in models of inflammation. nih.gov

Similarly, novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been found to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory mediators, including interleukin-6, TNF-α, and nitric oxide in a concentration-dependent manner. nih.gov The mechanism underlying these effects often involves the suppression of critical signaling pathways like nuclear factor-kappa B (NF-κB) and the JNK pathway. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

A significant focus of research into the anti-inflammatory properties of indazole and imidazole derivatives has been their ability to selectively inhibit cyclooxygenase-2 (COX-2). nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The COX-2 enzyme is induced during inflammation and plays a central role in the biosynthesis of prostaglandins. nih.gov

Several studies have reported the design and synthesis of novel imidazole-based compounds as selective COX-2 inhibitors. nih.govresearchgate.net Some of these derivatives exhibit potent inhibitory activity against COX-2, with IC₅₀ values in the micromolar and even nanomolar range, comparable to the well-known COX-2 inhibitor, Celecoxib. nih.govresearchgate.net For example, one compound demonstrated an IC₅₀ of 0.71 µM and a high selectivity index for COX-2. nih.gov Molecular docking studies have provided insights into how these compounds fit into the catalytic pocket of COX-2, interacting with key amino acid residues. nih.govmdpi.com The structural features of these derivatives, such as the presence of specific substituents, can significantly influence their COX-2 inhibitory activity and selectivity. nih.govmdpi.com

Table 3: COX-2 Inhibitory Activity of Imidazole Derivatives

| Compound Series | Activity Metric | Value Range | Reference |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | IC₅₀ (COX-2) | 0.7-3.6 µM | nih.gov |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | IC₅₀ (COX-1) | 78-138 µM | nih.gov |

| Selective Imidazole Derivatives | IC₅₀ (COX-2) | 0.05–0.11 µM | researchgate.net |

Metabolic Pathway Modulation (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation)

The therapeutic potential of indazole derivatives extends beyond antimicrobial and anti-inflammatory applications to include the modulation of metabolic pathways. While specific data on this compound's role in glucagon receptor antagonism or glucokinase activation was not prominent in the search results, the broader context of metabolic modulation by related hormonal and enzymatic systems provides a relevant framework.

Insulin (B600854), for example, is known to inhibit glucagon secretion, and this effect is mediated through the activation of the PI3-kinase pathway. nih.gov This highlights the intricate signaling networks that control glucose homeostasis. Furthermore, glucagon itself can modulate cellular metabolism, for instance, by increasing lipolysis and fatty acid utilization in brown adipocytes. nih.gov The interplay between insulin and glucagon in regulating metabolic processes underscores the potential for small molecules that can target these pathways to have significant therapeutic effects. nih.gov While direct evidence linking this compound to these specific metabolic modulations is pending, the diverse bioactivities of indazole derivatives suggest that this is a plausible area for future research. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-methylamino-5-nitro-1H-indazole, these methods have been crucial in elucidating its electronic structure, which in turn governs its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule with high accuracy. For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G**, are employed to determine the most stable conformation, known as the optimized geometry. nih.gov

In a study on 1-benzyl-5-nitro-1H-indazole, DFT calculations revealed that the indazole moiety is essentially planar, with the nitro group being slightly twisted out of this plane. iucr.org Similar planarity of the indazole core is observed in other nitro-substituted indazoles. The calculated bond lengths and angles are generally in good agreement with experimental data from X-ray crystallography. For instance, in a related nitrobiphenyl system, DFT calculations showed a C-N bond length for the nitro group of approximately 1.47 Å and O-N-O bond angles around 124°. researchgate.net While specific data for this compound is not extensively published, the geometry of the core indazole ring and the nitro substituent can be inferred from these related studies. The methylamino group at position 3 would also have its geometry optimized to find the lowest energy conformation.

Table 1: Representative Calculated Bond Lengths and Angles for Nitro-Substituted Aromatic Systems from DFT Studies

| Parameter | Typical Calculated Value |

| C-N (nitro group) | ~1.47 Å |

| N-O (nitro group) | ~1.23 Å |

| O-N-O Angle | ~124° |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (indazole ring) | ~1.33 - 1.38 Å |

| N-N (indazole ring) | ~1.35 Å |

Note: These are representative values from studies on related nitroaromatic compounds and may vary slightly for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In studies of related nitroaromatic compounds, the presence of a nitro group, which is an electron-withdrawing group, tends to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. nih.gov For this compound, the amino group, being an electron-donating group, would raise the HOMO energy. The interplay of these two groups will determine the ultimate HOMO-LUMO gap and the compound's reactivity profile. A smaller energy gap in nitro-substituted compounds suggests a higher propensity for electron transfer, which can be a crucial factor in their biological activity. nih.gov

Table 2: Illustrative HOMO-LUMO Energies and Gap for a Substituted Imidazole (B134444) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Source: Adapted from a theoretical study on an imidazole derivative. irjweb.com The specific values for this compound would require dedicated calculations but are expected to show a relatively small gap due to the nitro substituent.

Electrostatic Potential Surfaces

Electrostatic potential (ESP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue).

For molecules containing a nitro group, the ESP surface consistently shows a significant region of negative electrostatic potential around the oxygen atoms of the nitro group due to their high electronegativity. This indicates that these areas are prone to electrophilic attack. Conversely, regions around the hydrogen atoms of the aromatic ring and the amino group would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The ESP surface of this compound would therefore highlight the electron-rich character of the nitro group and the pyrazolic nitrogen atoms, and the electron-deficient nature of the hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. Indazole derivatives have been investigated as inhibitors of various enzymes, including protein kinases and S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN). aboutscience.eunih.gov

Table 3: Representative Binding Affinities of Indazole Derivatives from Molecular Docking Studies

| Compound Type | Target Protein | Binding Energy (kcal/mol) |

| Indazole Derivative | PBR | -2.579 to -2.863 |

| Indazole Derivative | MDM2 | -3.592 |

| Nitroimidazole Derivative | Cancer Cell Line Target | -5.8 to -7.2 |

Source: Adapted from various molecular docking studies on indazole and nitroimidazole derivatives. jocpr.comresearchgate.net The actual binding affinity of this compound would depend on the specific target protein.

Elucidation of Inhibitory Mechanisms at Active Sites

By visualizing the predicted binding pose of a ligand in a protein's active site, molecular docking can help to elucidate the mechanism of inhibition. For enzyme inhibitors, this often involves the ligand blocking the access of the natural substrate to the catalytic site or inducing a conformational change in the enzyme that renders it inactive.

For instance, the crystal structure of nitric oxide synthase (NOS) in complex with a nitroindazole inhibitor revealed that the inhibitor binds in the substrate-binding site, and its presence perturbs the interaction of the heme group with the cofactor tetrahydrobiopterin, leading to inactivation of the enzyme. nih.gov In the case of SAH/MTAN inhibitors, docking studies of indazole compounds have identified key amino acid residues, such as ASP197, PHE151, and GLU172, that are crucial for binding and inhibition. aboutscience.eu The interactions of this compound with the active site of a target protein would likely involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively contribute to its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that are important for their biological effects.

While specific QSAR models exclusively for "this compound" are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to related nitroaromatic and indazole derivatives to predict various biological activities, including anticancer and antiparasitic effects. researchgate.netnih.gov The development of such models typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled. For "this compound," this would involve synthesizing and testing a library of analogues with variations in the substituents on the indazole ring.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity and mutagenicity. nih.govnih.gov These models can serve as a foundation for developing predictive tools for the biological activities of "this compound." A study on a series of 5-nitroindazole (B105863) derivatives with antiprotozoal activity highlighted the importance of physicochemical properties in determining their biological effects, laying the groundwork for QSAR analysis. researchgate.net

A hypothetical QSAR study for a series of 3-amino-5-nitro-1H-indazole derivatives might look like the following:

| Compound | Substituent (R) | log(1/IC50) | logP | EHOMO (eV) | ELUMO (eV) |

| 1 | -H | 5.2 | 1.8 | -6.5 | -2.1 |

| 2 | -CH3 | 5.5 | 2.2 | -6.4 | -2.0 |

| 3 | -Cl | 5.8 | 2.5 | -6.7 | -2.3 |

| 4 | -OCH3 | 5.3 | 1.7 | -6.3 | -1.9 |

This is a hypothetical data table for illustrative purposes.

Based on QSAR studies of related nitroaromatic and indazole compounds, several physicochemical descriptors are likely to be key for the biological activity of "this compound."

Electronic Properties: The electronic nature of the molecule plays a critical role. The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are often crucial descriptors. jmaterenvironsci.com For nitroaromatic compounds, a lower ELUMO is generally associated with increased biological activity, as it facilitates the reduction of the nitro group, a key step in the mechanism of action of many nitro-based drugs. jmaterenvironsci.com The presence of the electron-withdrawing nitro group and the electron-donating amino group in "this compound" will significantly influence its electronic properties. Theoretical studies on alkyl nitroindazoles have shown that these molecules act as electrophiles, with their reactivity being governed by their electronic potential. jmaterenvironsci.com

Hydrophobicity: The octanol-water partition coefficient (logP) is a common descriptor that measures the hydrophobicity of a molecule. It influences the compound's ability to cross cell membranes and reach its target. For many series of biologically active compounds, there is an optimal range of hydrophobicity for maximum activity.

Steric and Topological Descriptors: The size and shape of the molecule, as well as its substituents, are also important. Descriptors such as molecular weight, molar refractivity, and various topological indices can capture these steric effects and have been shown to be significant in QSAR models of indazole derivatives.

The following table summarizes some key physicochemical descriptors and their potential influence on the activity of "this compound," based on studies of related compounds.

| Descriptor | Type | Potential Influence on Activity |

| ELUMO | Electronic | Lower values may enhance activity by facilitating nitro group reduction. |

| EHOMO | Electronic | Higher values may indicate greater electron-donating ability, influencing interactions with biological targets. |

| logP | Hydrophobic | An optimal value is likely required for good absorption and distribution. |

| Dipole Moment | Electronic | Influences solubility and interactions with polar biological targets. |

| Molecular Volume | Steric | Can affect binding to the target site. |

Tautomeric Stability and Conformational Analysis of the Indazole Ring System

The indazole ring can exist in different tautomeric forms, and the substituents on the ring can adopt various conformations. Understanding the relative stabilities of these forms is essential, as the biologically active form may not be the most stable one in isolation.

Computational studies on indazole and its derivatives have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net A theoretical study on the addition of formaldehyde (B43269) to nitroindazole derivatives also supports the predominance of the 1H-tautomer. nih.gov For "this compound," the 1H- and 2H-tautomers are the most relevant.

Furthermore, the methylamino group at the 3-position can exist in different conformations due to rotation around the C3-N bond. These conformations can be influenced by intramolecular hydrogen bonding with the nitro group at the 5-position or with the pyrazole (B372694) nitrogen.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the different tautomers and conformers. These calculations can provide the relative stabilities and the energy barriers for their interconversion.

A hypothetical energy profile for the tautomers and conformers of "this compound" is presented below:

| Tautomer/Conformer | Relative Energy (kcal/mol) |

| 1H-indazole (Conformer A) | 0.0 |

| 1H-indazole (Conformer B) | 2.5 |

| 2H-indazole | 5.0 |

This is a hypothetical data table for illustrative purposes.

The results of such computational analyses are crucial for understanding which form of "this compound" is likely to be present under physiological conditions and to interact with its biological target. This knowledge is invaluable for the design of more potent and selective analogues.

Advanced Analytical Techniques for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

To confirm the molecular structure of 3-methylamino-5-nitro-1H-indazole, ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring, the N-H proton of the indazole, the N-H proton of the methylamino group, and the methyl group protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern. For instance, the protons on the aromatic ring would exhibit specific splitting patterns based on their positions relative to the nitro group. The methyl group would likely appear as a doublet if coupled to the adjacent N-H proton, which itself would appear as a quartet. The indazole N-H proton typically appears as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom in the molecule, including the carbons of the indazole core and the methyl group of the methylamino substituent. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons near the electron-withdrawing nitro group shifted downfield.

Currently, no published spectra or tabulated chemical shift data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display specific absorption bands.

Key expected absorptions would include:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the indazole ring and the secondary amine. A secondary amine (R₂NH) typically shows one band in this region. orgchemboulder.com

C-H stretching: Signals just below 3000 cm⁻¹ for the methyl group's C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

N-O stretching (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively. wpmucdn.com

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region for the aromatic ring.

C-N stretching: Bands in the 1250-1335 cm⁻¹ range for the aromatic C-N bond. orgchemboulder.com

N-H bending: A peak around 1580-1650 cm⁻¹ could be present due to N-H bending. orgchemboulder.com

Without experimental data, a precise table of absorption frequencies for this specific compound cannot be compiled.

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula of this compound is C₈H₈N₄O₂, giving it a monoisotopic mass of 192.065 g/mol .

Molecular Ion Peak: In an MS experiment, a molecular ion peak ([M]⁺ or [M+H]⁺ in ESI-MS) would be expected at m/z 192 or 193, respectively, confirming the molecular weight.

Fragmentation Pattern: The molecule would likely fragment in predictable ways, such as the loss of the nitro group (NO₂) or parts of the methylamino side chain. This fragmentation data provides corroborating evidence for the compound's structure.

Specific experimental mass spectrometry data, including observed m/z values and their relative intensities for this compound, are not available in the reviewed literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

For this compound (C₈H₈N₄O₂), the theoretical elemental composition is:

Carbon (C): 50.00%

Hydrogen (H): 4.20%

Nitrogen (N): 29.15%

Oxygen (O): 16.65%

A comparison of experimental results with these theoretical values would be necessary to confirm the compound's purity and empirical formula. No experimental elemental analysis data for this compound has been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would be required. While crystallographic data exists for related compounds like 3-chloro-1-methyl-5-nitro-1H-indazole, which show a nearly planar indazole system nih.govresearchgate.net, no such study has been performed or published for this compound.

Future Perspectives and Research Frontiers for 3 Methylamino 5 Nitro 1h Indazole Research

Development of Novel and Efficient Synthetic Methodologies for Substituted Indazoles

The synthesis of the indazole scaffold is a well-explored area of chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a priority. benthamscience.com Future research on 3-methylamino-5-nitro-1H-indazole should leverage these modern synthetic strategies to facilitate the creation of diverse analogues for structure-activity relationship (SAR) studies. Recent advancements in synthetic chemistry offer several promising avenues. researchgate.net

One area of focus is the use of metal-catalyzed cross-coupling reactions, which have become indispensable for the functionalization of heterocyclic cores. benthamscience.com Furthermore, C-H activation and annulation reactions are emerging as powerful tools for the construction of the indazole ring system from simpler starting materials, often with high atom economy. researchgate.net The development of green chemistry approaches, utilizing more environmentally benign solvents and catalysts, also represents a significant frontier. researchgate.net For instance, methods that reduce the reliance on harsh reagents or that can be performed in one-pot cascades would be highly valuable. researchgate.net

The exploration of nucleophilic substitution of hydrogen (SNH) presents another innovative route for generating novel substituted indazoles. africaresearchconnects.com This method could be particularly useful for introducing further diversity into the this compound scaffold.

Table 1: Modern Synthetic Methodologies for Indazole Derivatives

| Synthetic Method | Description | Potential Advantage for this compound |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira allow for the introduction of a wide range of substituents at various positions of the indazole ring. | Facile generation of a library of analogues with diverse functional groups for SAR studies. |

| C-H Activation/Annulation | Direct functionalization of C-H bonds to construct the indazole core or introduce substituents, often with high regioselectivity and efficiency. researchgate.net | More direct and atom-economical synthetic routes to the core scaffold and its derivatives. |

| [3+2] Cycloaddition Reactions | Formation of the pyrazole (B372694) ring component of the indazole system through the reaction of a 1,3-dipole with a dipolarophile. researchgate.net | Access to a variety of substituted indazoles under mild reaction conditions. |

| Green Chemistry Approaches | Utilization of environmentally friendly solvents, catalysts, and reaction conditions (e.g., microwave or ultrasound irradiation). researchgate.net | Development of more sustainable and cost-effective synthetic processes. |

Exploration of New Biological Targets and Disease Indications for Indazole Derivatives

The indazole scaffold is a well-known pharmacophore present in several approved drugs and clinical candidates, particularly in oncology. nih.gov Many indazole derivatives function as kinase inhibitors, targeting enzymes like VEGFR, FGFR, and Aurora kinases, which are crucial in cancer progression. nih.gov The future for this compound lies in a systematic exploration of its potential biological targets, not only within oncology but also in other disease areas.

Given the prevalence of indazoles as kinase inhibitors, a primary research direction would be to screen this compound against a broad panel of kinases. nih.gov Its specific substitution pattern, including the electron-withdrawing nitro group and the methylamino group, may confer selectivity for certain kinase subfamilies. Beyond kinases, other potential targets include enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune evasion in cancer, and various G-protein coupled receptors. nih.gov

Furthermore, the therapeutic potential of indazole derivatives extends beyond cancer. There is growing interest in their application for neurodegenerative diseases, inflammatory conditions, and infectious diseases. researchgate.net The anti-inflammatory properties of some indazoles, for instance, suggest that this compound could be investigated for its effects on targets like cyclooxygenase (COX) enzymes.

Table 2: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Examples | Potential Disease Indication |

|---|---|---|

| Protein Kinases | VEGFR, FGFR, PDGFR, c-Kit, Aurora Kinases, CDKs nih.gov | Cancer, Inflammatory Disorders |

| Enzymes | IDO1, COX nih.gov | Cancer, Inflammation |

| G-Protein Coupled Receptors | 5-HT receptors | Neurological Disorders |

Application of Advanced Computational Methods in Lead Optimization and Virtual Screening

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. nih.gov For a compound like this compound, where experimental data may be limited, computational methods offer a powerful starting point for investigation.

Virtual screening (VS) is a key computational technique that can be employed to screen large libraries of compounds against a specific biological target. researchgate.net Structure-based virtual screening (SBVS), which utilizes the three-dimensional structure of a target protein, can be used to dock this compound into the binding sites of various potential targets to predict its binding affinity and mode. nih.gov Conversely, ligand-based virtual screening (LBVS) can be used when the target structure is unknown, relying on the properties of known active ligands to identify new ones. researchgate.net

Once a potential target is identified, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the chemical structure of indazole analogues with their biological activity. nih.gov These models can then guide the synthesis of new derivatives with improved potency and selectivity. Molecular dynamics (MD) simulations can provide further insights into the dynamic interactions between the ligand and its target, helping to refine the design of more effective inhibitors. nih.gov More recently, machine learning-based virtual screening protocols have shown promise in identifying novel inhibitors with a high success rate. mdpi.com

Table 3: Computational Methods in Indazole Drug Discovery

| Computational Method | Application | Potential Outcome for this compound |

|---|---|---|

| Virtual Screening (VS) | Screening large compound libraries against biological targets. nih.gov | Identification of potential biological targets and novel hit compounds. |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target protein. nih.gov | Understanding how the compound might interact with various targets and guiding structural modifications. |

| QSAR | Correlating chemical structure with biological activity to guide lead optimization. nih.gov | Designing more potent and selective analogues. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-target complex over time. nih.gov | Gaining a deeper understanding of the binding mechanism and stability of the interaction. |

Design and Synthesis of Multi-Targeted Agents based on the Indazole Scaffold

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple redundant or compensatory signaling pathways. researchgate.net This has led to the rise of multi-targeted drug design, which aims to create single molecules that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. nih.gov

The indazole scaffold is an excellent starting point for the design of multi-targeted agents due to its synthetic tractability and its proven ability to interact with a variety of biological targets, particularly protein kinases. nih.gov Future research could focus on designing hybrid molecules that combine the this compound core with other pharmacophores known to interact with different cancer-related targets. For example, it could be linked to a moiety that inhibits a different class of kinases or a component that targets a protein involved in apoptosis or angiogenesis.

Computational methods will be crucial in the rational design of such multi-targeted agents. researchgate.net Docking studies can be used to simultaneously assess the binding of a designed hybrid molecule to multiple targets. The development of computational tools specifically for multi-target drug design is an active area of research and will be instrumental in advancing this strategy. nih.gov The ultimate goal would be to synthesize novel indazole-based compounds that exhibit a carefully orchestrated polypharmacology, leading to superior therapeutic outcomes. researchgate.net

Q & A

Q. What in vitro assays are most suitable for evaluating the kinase inhibitory activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.